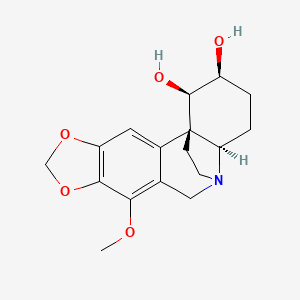

1-Epideacetylbowdensine

Description

1-Epideacetylbowdensine is an isoquinoline alkaloid isolated from plants of the Amaryllidaceae family, particularly Crinum species such as C. macowanii, C. moorei, and Brunsvigia radulosa . Structurally, it is characterized by a C17H21NO5 molecular formula (MW: 319.35 g/mol) and features a stereochemical configuration distinct from its acetylated analogs . While its exact pharmacological profile remains understudied, it is frequently identified alongside alkaloids like lycorine, crinamine, and cherylline, which exhibit notable bioactivities such as acetylcholinesterase (AChE) inhibition and antimalarial properties .

Properties

IUPAC Name |

(1S,13R,16S,17R)-9-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9-triene-16,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO5/c1-21-14-9-7-18-5-4-17(13(18)3-2-11(19)16(17)20)10(9)6-12-15(14)23-8-22-12/h6,11,13,16,19-20H,2-5,7-8H2,1H3/t11-,13+,16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDHBKYCFICHVSW-LPOXYFBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2CN3CCC4(C3CCC(C4O)O)C2=CC5=C1OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2CN3CC[C@@]4([C@H]3CC[C@@H]([C@@H]4O)O)C2=CC5=C1OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70143791 | |

| Record name | Bulbisine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70143791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101219-55-0 | |

| Record name | (1R,2S,4aR,5S,11bS)-2,3,4,4a-Tetrahydro-7-methoxy-1H,6H-5,11b-ethano[1,3]dioxolo[4,5-j]phenanthridine-1,2-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101219-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bulbisine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101219550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bulbisine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70143791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Epideacetylbowdensine typically involves multiple steps, starting from simpler organic moleculesSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods: While detailed industrial production methods for 1-Epideacetylbowdensine are not widely documented, it is likely that the compound is produced in specialized laboratories using advanced organic synthesis techniques. The production process would involve stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Epideacetylbowdensine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can be employed to replace specific functional groups with others

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions to achieve substitution reactions

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Pharmacological Applications

1-Epideacetylbowdensine exhibits significant pharmacological properties, particularly in the following areas:

- Antitumor Activity : Research has shown that 1-epideacetylbowdensine possesses cytotoxic effects against various cancer cell lines. In vitro studies demonstrated its ability to induce apoptosis in cancer cells by modulating critical cellular pathways such as the endoplasmic reticulum stress pathway and the NF-kB inflammatory pathway. A study involving 60 tumor cell lines indicated substantial cytotoxicity, suggesting its potential as an anticancer agent .

- Cognitive Enhancement : Recent studies have indicated that 1-epideacetylbowdensine may enhance cognitive function. In a mouse model, doses of 40 mg/kg significantly improved performance in tasks designed to assess memory and learning, suggesting potential applications in treating cognitive disorders such as dementia .

Case Studies and Research Findings

The following table summarizes key findings from various studies on the biological activity of 1-epideacetylbowdensine:

| Study Focus | Cell Lines Tested | Activity Observed | Mechanism Involved |

|---|---|---|---|

| Antitumor Activity | 60 tumor cell lines | Significant cytotoxicity | ER stress modulation |

| Cognitive Function | Mice (behavioral tests) | Improved memory performance | Acetylcholine modulation |

| Clinical Efficacy | Xenograft models | Robust antitumor effects | Apoptosis induction |

Mechanism of Action

The mechanism of action of 1-Epideacetylbowdensine involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is believed that the compound can interact with enzymes and receptors, potentially leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Alkaloids

Structural Similarities and Differences

The following table summarizes key structural and physicochemical properties of 1-epideacetylbowdensine and related alkaloids:

Key Observations :

Biological Activity

1-Epideacetylbowdensine is an alkaloid derived from plants in the Amaryllidaceae family, particularly noted for its potential therapeutic properties. This article explores the biological activities of 1-epideacetylbowdensine, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1-Epideacetylbowdensine is characterized by its structural features typical of Amaryllidaceae alkaloids, which often exhibit a range of biological activities. The compound's chemical formula and molecular structure contribute to its interaction with various biological systems.

Biological Activities

1-Epideacetylbowdensine has been studied for several biological activities, including:

- Antitumor Activity : Research indicates that 1-epideacetylbowdensine exhibits cytotoxic effects against various cancer cell lines, including melanoma cells. In a study assessing the cytotoxicity of several alkaloids, it was found that while many compounds demonstrated significant activity, 1-epideacetylbowdensine showed a moderate effect on BL6 mouse melanoma cells .

- Antimicrobial Properties : The compound has demonstrated antibacterial activity against certain strains, suggesting its potential as an antimicrobial agent .

- Immunomodulatory Effects : Preliminary studies suggest that 1-epideacetylbowdensine may modulate immune responses, which could be beneficial in treating autoimmune conditions .

- Antihyperlipidemic and Antihyperglycemic Effects : The compound has shown promise in lowering lipid levels and regulating blood sugar, indicating potential applications in metabolic disorders .

The mechanisms through which 1-epideacetylbowdensine exerts its biological effects are still under investigation. However, some proposed mechanisms include:

- Inhibition of Cell Proliferation : The compound may inhibit key signaling pathways involved in cell growth and proliferation, particularly in cancer cells.

- Induction of Apoptosis : Evidence suggests that 1-epideacetylbowdensine can trigger programmed cell death in malignant cells, contributing to its antitumor properties .

- Modulation of Inflammatory Pathways : Its immunomodulatory effects may arise from the regulation of inflammatory cytokines and pathways.

Cytotoxicity Assays

A notable study evaluated the cytotoxic effects of various Amaryllidaceae alkaloids on melanoma cells. The results indicated that while many compounds were effective, 1-epideacetylbowdensine had a lower efficacy compared to others like lycorine. The IC50 value for 1-epideacetylbowdensine was significantly higher than that of more potent alkaloids .

Seasonal Variation in Alkaloid Concentration

Research on Crinum macowanii revealed significant seasonal variations in the concentration of 1-epideacetylbowdensine. This variation suggests that environmental factors may influence the availability and potency of this compound in medicinal applications .

Data Summary Table

Q & A

Q. How can researchers ensure clarity when reporting conflicting bioactivity results for 1-Epideacetylbowdensine?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.